9-(prop-2-in-1-il)-9H-carbazol

Descripción general

Descripción

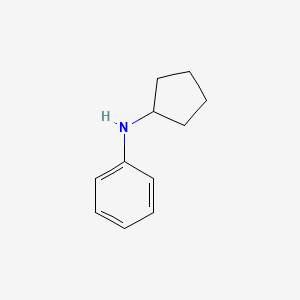

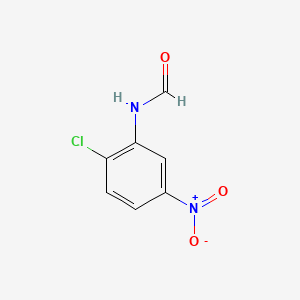

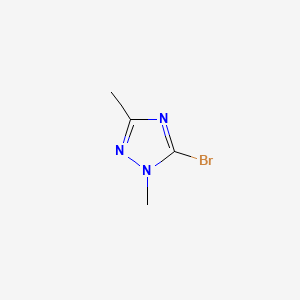

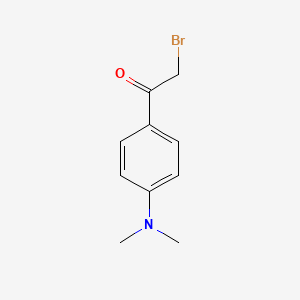

9-(prop-2-yn-1-yl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of a propargyl group (prop-2-yn-1-yl) in this compound adds unique reactivity and potential for various chemical transformations.

Aplicaciones Científicas De Investigación

9-(prop-2-yn-1-yl)-9H-carbazole has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.

Biology: The compound and its derivatives have shown potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its cytotoxic activity against cancer cell lines.

Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mecanismo De Acción

- The role of MAO-B inhibition is crucial in neurodegenerative disorders, such as Parkinson’s disease. By inhibiting MAO-B, this compound helps maintain higher dopamine levels, which can alleviate symptoms associated with neurodegeneration .

- The resulting increase in dopamine levels contributes to neuroprotective effects, as dopamine is essential for proper neuronal function and survival .

- Downstream effects include improved motor function, reduced tremors, and potentially slowed progression of neurodegenerative diseases .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound is orally bioavailable, entering the bloodstream through the gastrointestinal tract. It readily crosses the blood-brain barrier due to its lipophilic nature. Metabolized primarily by the liver, with the formation of inactive metabolites. Elimination occurs via urine and feces. High bioavailability ensures effective central nervous system penetration .

Result of Action

Métodos De Preparación

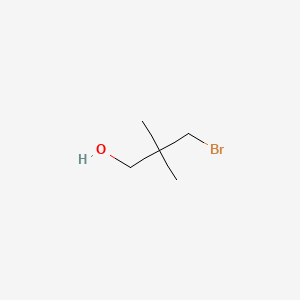

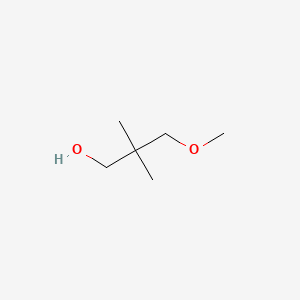

Synthetic Routes and Reaction Conditions: The synthesis of 9-(prop-2-yn-1-yl)-9H-carbazole typically involves the alkylation of carbazole with propargyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the alkylation process.

Industrial Production Methods: Industrial production of 9-(prop-2-yn-1-yl)-9H-carbazole may involve similar alkylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The propargyl group in 9-(prop-2-yn-1-yl)-9H-carbazole can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the triple bond in the propargyl group can lead to the formation of saturated or partially saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the propargyl group in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

Reduction: Saturated derivatives like 9-(propyl)-9H-carbazole.

Substitution: Substituted carbazole derivatives with various functional groups.

Comparación Con Compuestos Similares

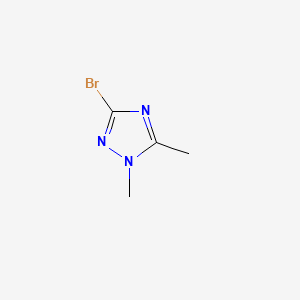

- 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole

- 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one

- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one

Comparison: 9-(prop-2-yn-1-yl)-9H-carbazole is unique due to its specific substitution pattern and the presence of the propargyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Compared to other similar compounds, it may exhibit different biological activities and electronic properties, making it a valuable compound for various applications in research and industry.

Propiedades

IUPAC Name |

9-prop-2-ynylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBFASXXGGLDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300977 | |

| Record name | 9-prop-2-ynylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-77-3 | |

| Record name | 4282-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-prop-2-ynylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of atoms in 9-(prop-2-yn-1-yl)-9H-carbazole?

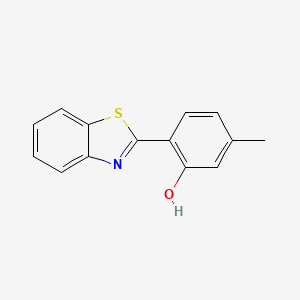

A1: X-ray crystallography reveals that 9-(prop-2-yn-1-yl)-9H-carbazole has a nearly planar tricyclic aromatic ring system []. The two chlorine atoms in the structure are positioned slightly out of the carbazole ring plane. The acetylene group adopts a syn orientation relative to the ring system. The crystal structure lacks noticeable π-π stacking interactions or hydrogen bonds [].

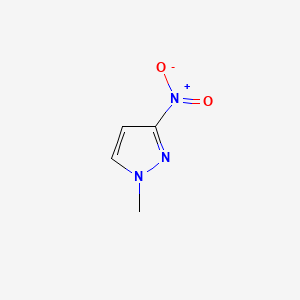

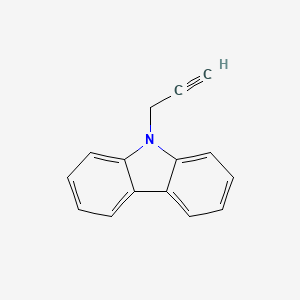

Q2: How is Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate synthesized?

A2: Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate is synthesized through a 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry" []. This reaction occurs between α-azido diethyl amino methylphosphonate and 9-(prop-2-yn-1-yl)-9H-carbazole in a 50:50 water/ethanol mixture. Copper sulfate pentahydrate and sodium ascorbate are used as catalysts to achieve high yield and regioselectivity, yielding the 1,4-regioisomer as the major product [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)